7-Chloro-1-(4-methoxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14980607
Molecular Formula: C24H20ClN3O4S
Molecular Weight: 482.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20ClN3O4S |
|---|---|
| Molecular Weight | 482.0 g/mol |
| IUPAC Name | 7-chloro-1-(4-methoxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C24H20ClN3O4S/c1-12(2)10-18-26-27-24(33-18)28-20(13-4-7-15(31-3)8-5-13)19-21(29)16-11-14(25)6-9-17(16)32-22(19)23(28)30/h4-9,11-12,20H,10H2,1-3H3 |
| Standard InChI Key | QUWYQIOAVNOKHC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)OC |
Introduction
7-Chloro-1-(4-methoxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a chromeno-pyrrole backbone with various functional groups. Its unique structure includes a chloro group, a methoxyphenyl moiety, and a thiadiazolyl ring, which contribute to its potential biological activities and chemical reactivity .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthesis protocols are not detailed in the available literature, compounds with similar structures often require careful selection of reagents and conditions to achieve the desired functional groups and molecular framework.
Biological Activities and Potential Applications
This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities. The presence of both chromeno and pyrrole structures, along with specific substituents, makes it distinctively unique compared to other heterocyclic compounds.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Chloroquinoline | Contains a quinoline core | Lacks chromeno-pyrrole structure |
| Thiadiazole derivatives | Contains thiadiazole rings | May lack chromeno framework |
| Pyrrole-based compounds | Composed mainly of pyrrole units | Lacks additional functional groups |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume